Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate

Synthetic methodology Heterocyclic chemistry Baylis-Hillman adducts

Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate (CAS 944709-62-0) is a privileged scaffold for medicinal chemistry, enabling direct nucleophilic aromatic substitution and cross-coupling at the 4-position. This pre-installed chloro handle overcomes the need for in situ activation required by hydroxy analogs, streamlining synthesis of focused libraries and antibacterial candidates. - Direct SNAr at C4 without POCl₃ activation, preserving the 3-ethyl ester for further hydrolysis or aminolysis. - Enables installation of amine, alkoxy, or thioether functionalities at the 4-position for SAR exploration. - Supplied as a stable, research-grade intermediate with reliable batch-to-batch consistency to support your development pipeline.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 944709-62-0
Cat. No. B1628972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-1,8-naphthyridine-3-carboxylate
CAS944709-62-0
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1Cl)C=CC=N2
InChIInChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-10-7(9(8)12)4-3-5-13-10/h3-6H,2H2,1H3
InChIKeyAPBWURPIPJQHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate Overview


Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate (CAS 944709-62-0) is a heterocyclic building block belonging to the 1,8-naphthyridine class, a privileged scaffold in medicinal chemistry known for yielding clinically validated antibacterial agents such as enoxacin and nalidixic acid [1]. This compound features a chloro substituent at the 4-position and an ethyl ester at the 3-position (molecular weight 236.65 g/mol, purity typically ≥95%) [2]. The 4-chloro substituent serves as a critical synthetic handle, enabling nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions that are inaccessible to non-halogenated or differently halogenated 1,8-naphthyridine analogs [3]. The strategically positioned 4-chloro group, combined with the 3-carboxylate ester, creates a unique vector for derivatization that is absent in the corresponding 4-hydroxy, 4-unsubstituted, or 7-substituted naphthyridine congeners [4].

Synthetic Handle 4-Chloro enables SNAr and cross-coupling at C4
Derivatization Vector 3-Ethyl ester supports hydrolysis or aminolysis
Scaffold Class 1,8-Naphthyridine core relevant for antibacterial SAR

Irreplaceability of Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate


Within the 1,8-naphthyridine-3-carboxylate family, substitution pattern governs both chemical reactivity and downstream biological performance. The 4-chloro substituent in ethyl 4-chloro-1,8-naphthyridine-3-carboxylate is not merely a placeholder—it defines the compound's synthetic utility and potential pharmacological trajectory. Non-halogenated 1,8-naphthyridine-3-carboxylates lack an electrophilic site for nucleophilic displacement, precluding the installation of amine, alkoxy, or thioether functionalities at the 4-position [1]. The 4-hydroxy analogs, while synthetically accessible, require activation (e.g., conversion to the 4-chloro derivative via POCl₃) before further elaboration [2]. Conversely, 7-substituted naphthyridine-3-carboxylates, such as 7-chloro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (enoxacin precursor), position the halogen at a different ring locus, leading to distinct reactivity profiles and downstream biological targets [3]. The 4-chloro-3-ester arrangement in the target compound thus occupies a unique chemical space that enables synthetic routes—such as direct SNAr at C4 while preserving the 3-ester for subsequent hydrolysis or aminolysis—that are foreclosed to the closest generic analogs [4].

Non-halogenated analogs

Lack an electrophilic C4 for nucleophilic displacement, limiting derivatization options.

4-Hydroxy analogs

Require activation via POCl₃ before elaboration, adding a synthetic step and potential yield loss.

7-Substituted naphthyridines

Halogen placed at a different ring position alters reactivity profile and may shift biological target engagement.

Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate Comparative Evidence


Synthetic Method: Azide-Reduction vs. Cyclization Routes

In the synthesis of substituted 1,8-naphthyridine-3-carboxylates from Baylis-Hillman adducts, the azide-reduction route (Scheme 5) provided the best yields compared to the two alternative cyclization methods (Schemes 2 and 3) [1]. While the study evaluated a series of substituted 1,8-naphthyridine-3-carboxylates rather than exclusively the target compound, the methodology is demonstrated on 4-chloro-substituted variants, establishing that the synthetic route selection directly impacts the yield of 4-chloro-1,8-naphthyridine-3-carboxylate scaffolds [1]. The azide-reduction protocol offers a reproducible, higher-yielding pathway that is relevant for both laboratory-scale synthesis and potential scale-up, in contrast to the lower-yielding alternative routes [1].

Synthetic Route Yield
Method context
Azide-reduction route (Scheme 5) ranked highest among three methods for substituted 1,8-naphthyridine-3-carboxylates
Supports synthetic efficiency review
Qualitative ranking; exact yields not provided; class-level
Synthetic methodology Heterocyclic chemistry Baylis-Hillman adducts Process chemistry

Physicochemical Comparison with 7-Methyl Analog

Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate (MW 236.65 g/mol, XLogP3 2.3, topological polar surface area 52.1 Ų) [1] differs from its closest commercially available analog, ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 33331-57-6, MW 250.68 g/mol, XLogP3 2.7, TPSA 52.1 Ų) , by the absence of the 7-methyl group. This structural difference results in a 14 Da lower molecular weight and a 0.4-unit decrease in lipophilicity (XLogP3), which may influence membrane permeability predictions and downstream pharmacokinetic profiles of derived compounds [1]. The 7-unsubstituted nature of the target compound preserves an additional site for late-stage functionalization that is blocked in the 7-methyl analog .

Physicochemical Profile
Specification review
ΔMW −14 Da, ΔXLogP3 −0.4 vs. 7-methyl analog; TPSA 52.1 Ų unchanged
Lower MW and lipophilicity may support drug-likeness parameters
Computed properties; experimental confirmation needed
Physicochemical properties Computational chemistry Drug-likeness SAR analysis

Class-Level Antimicrobial Activity of Chlorine-Substituted Derivatives

A study of 1,8-naphthyridine-3-carboxylic acid derivatives demonstrated that chlorine-substituted compounds (4a and 5a2) were the most active against tested Gram-positive and Gram-negative microorganisms, exhibiting broad-spectrum antimicrobial activity with MIC values in the range of 400–2000 μg/mL against Candida sp. and remarkable bactericidal activity against Staphylococcus and Bacillus spp. [1]. While this study evaluated carboxylic acid derivatives rather than the ethyl ester prodrug form, the chlorine substitution at positions analogous to the 4-chloro substituent in the target compound was identified as the key structural determinant of antimicrobial potency [1]. The 4-chloro substituent in ethyl 4-chloro-1,8-naphthyridine-3-carboxylate positions this scaffold for conversion to the corresponding 4-chloro-1,8-naphthyridine-3-carboxylic acid, which belongs to the subclass of chlorine-substituted naphthyridines that demonstrated superior activity [1].

Antimicrobial Activity
Class-level inference
Chlorine-substituted naphthyridine-3-carboxylic acids showed highest antimicrobial activity in tested series; MIC 400–2000 μg/mL against Candida sp.
Supports antimicrobial SAR exploration for 4-chloro scaffold
Activity confirmed for carboxylic acid forms; ester precursor requires hydrolysis
Antimicrobial Antibacterial Structure-activity relationship Drug discovery

Synthetic Route: POCl₃-Mediated 4-Chloro Formation

The conversion of 4-hydroxy-1,8-naphthyridine to 4-chloro-1,8-naphthyridine using phosphorus oxychloride (POCl₃) at 80°C proceeds with 85% yield, representing a well-established, high-yielding chlorination step that activates the 4-position for subsequent nucleophilic aromatic substitution (SNAr) reactions [1][2]. This transformation is critical for generating the 4-chloro pharmacophore that is present in the target compound ethyl 4-chloro-1,8-naphthyridine-3-carboxylate. The 85% conversion efficiency compares favorably with alternative halogenation strategies, such as direct chlorination of the naphthyridine ring, which may suffer from regioselectivity issues [3]. This robust chlorination protocol ensures reliable access to the 4-chloro intermediate, which can be further elaborated via the 3-carboxylate ester functionality to generate diverse compound libraries [2].

Chlorination Yield
Reported
POCl₃, 80°C: 85% yield for 4-chloro-1,8-naphthyridine formation
Supports reliable access to 4-chloro intermediate
Laboratory-scale protocol; scale-up validation advised
Synthetic chemistry Chlorination Intermediate preparation Process optimization

Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate Applications


Antimicrobial Lead Development with 4-Chloro Pharmacophore

Research teams developing novel antibacterial agents should prioritize ethyl 4-chloro-1,8-naphthyridine-3-carboxylate as a starting scaffold. Class-level evidence demonstrates that chlorine-substituted 1,8-naphthyridine-3-carboxylic acid derivatives exhibit the highest antimicrobial potency within their structural series, with MIC values of 400–2000 μg/mL against fungal pathogens and broad-spectrum bactericidal activity against Staphylococcus and Bacillus spp. [1]. The target compound's 4-chloro substituent provides the critical pharmacophoric element, while the 3-ethyl ester allows for facile hydrolysis to the active carboxylic acid form or direct aminolysis to carboxamide derivatives [2]. This positions it as a versatile precursor for generating focused libraries of 4-substituted naphthyridine-3-carboxylic acid antimicrobial candidates.

SNAr-Based Diversification at the 4-Chloro Position

For organic synthesis and process chemistry groups, this compound offers a unique platform for investigating SNAr reactions on the 1,8-naphthyridine core. Unlike the 4-hydroxy analog, which requires in situ activation with POCl₃ (85% conversion) [1], the pre-installed 4-chloro group enables direct nucleophilic displacement with amines, alkoxides, or thiols under mild conditions [2]. The azide-reduction synthetic route (Scheme 5, Helv. Chim. Acta 2009) provides the most efficient access to this scaffold class, making it a cost-effective choice for groups synthesizing diverse 4-amino, 4-alkoxy, or 4-thioether naphthyridine libraries for SAR exploration [3].

Drug-Likeness Comparison with 7-Methyl Analog

Computational chemists and medicinal chemists engaged in rational drug design should favor this compound over its 7-methyl-substituted analog (CAS 33331-57-6) based on computed physicochemical properties. The target compound exhibits a lower molecular weight (236.65 vs. 250.68 g/mol) and reduced lipophilicity (XLogP3 2.3 vs. 2.7) while maintaining identical polar surface area (52.1 Ų) [1][2]. These differences, while modest in absolute terms, can meaningfully influence the drug-likeness and pharmacokinetic profile of derived lead compounds, particularly in programs where oral bioavailability and compliance with Lipinski's Rule of Five are prioritized [1].

4-Chloro-1,8-naphthyridine-3-carboxylic Acid Precursor for Antibiotics

For pharmaceutical development and scale-up groups, this compound serves as a direct precursor to 4-chloro-1,8-naphthyridine-3-carboxylic acid—the pharmacologically active form belonging to the chlorine-substituted naphthyridine subclass that demonstrated superior antimicrobial activity in head-to-head evaluations [1]. The ethyl ester protecting group allows for stable storage and handling during synthetic transformations, with quantitative deprotection achievable under standard hydrolysis conditions (aqueous base or acid) to unmask the carboxylic acid for biological testing or further conjugation [2]. The well-documented chlorination protocol (POCl₃, 85% yield) ensures reliable supply chain access to the core 4-chloro intermediate for larger-scale antibiotic development efforts [3].

Application
Selection Property
Validation Focus
Antimicrobial SAR exploration
4-Chloro substitution for bioactive scaffold synthesis
Hydrolysis to acid; antimicrobial assay against representative strains
C4 diversification via SNAr
Pre-installed chloro leaving group
Reactivity assessment with nucleophiles; yield optimization
Drug-likeness profiling
Favorable computed drug-likeness indicators
In silico ADME prediction; experimental logP and permeability confirmation
Acid precursor for antimicrobial testing
Ethyl ester as a protected carboxylic acid synthon
Deprotection efficiency; antimicrobial activity of free acid
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